molecular formula C11H19NO3 B6214222 tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate CAS No. 2751611-66-0

tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate

Cat. No.: B6214222
CAS No.: 2751611-66-0
M. Wt: 213.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate: is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic framework imparts distinct chemical properties, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the formation of the desired spirocyclic structure.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxylation reaction. Common reagents for this step include oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Carbamate Formation: The final step involves the formation of the carbamate group. This can be achieved by reacting the intermediate with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production requires efficient catalysts, high-yield reactions, and cost-effective processes to ensure the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The carbamate group can participate in substitution reactions, where it is replaced by other functional groups. This can be achieved using nucleophilic reagents under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride

    Nucleophilic Reagents: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Formation of carboxyl derivatives

    Reduction: Formation of reduced spirocyclic compounds

    Substitution: Formation of substituted carbamate derivatives

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its spirocyclic structure makes it a valuable tool for probing the active sites of enzymes and understanding their mechanisms.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may impart specific biological activities, making it a subject of interest for drug discovery and development.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of various chemicals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. The hydroxymethyl and carbamate groups can participate in hydrogen bonding and other interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate analogs: Compounds with similar spirocyclic structures but different functional groups.

    Spirocyclic carbamates: Other carbamates with spirocyclic frameworks.

Uniqueness

The uniqueness of this compound lies in its specific combination of a spirocyclic core, hydroxymethyl group, and carbamate functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2751611-66-0

Molecular Formula

C11H19NO3

Molecular Weight

213.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.